N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-22-11-7-10(18(20)21)8-12-13(11)16-15(23-12)17-14(19)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIYAUDJHUMARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The benzothiazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Methoxylation: The nitrobenzothiazole is further reacted with methanol in the presence of a base to introduce the methoxy group at the 4-position.
Amidation: Finally, the methoxy-nitrobenzothiazole is reacted with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: Formation of N-(4-methoxy-6-amino-1,3-benzothiazol-2-yl)cyclohexanecarboxamide.
Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones of the benzothiazole ring.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study focusing on benzothiazole derivatives demonstrated that certain compounds effectively inhibited the kinase activity of Epidermal Growth Factor Receptor (EGFR) and HER-2, which are crucial targets in breast cancer treatment. These compounds displayed excellent anti-proliferative effects on MCF-7 and SK-BR-3 cells, suggesting potential therapeutic applications for this compound in oncology .
Antiviral Properties
This compound may also play a role in antiviral drug development. Similar compounds have shown inhibitory activity against viruses such as MERS-CoV.
Case Study:
A series of benzothiazole derivatives were synthesized and evaluated for their inhibitory effects on MERS-CoV. One compound exhibited a 50% inhibition concentration of 0.09 μM, indicating strong antiviral potential. This highlights the importance of further exploring this compound as a candidate for antiviral therapies .
Photophysical Properties
The photophysical properties of benzothiazole derivatives suggest potential applications in material science, particularly in organic light-emitting diodes (OLEDs) and fluorescent sensors.
Data Table: Photophysical Properties Comparison
| Compound | Emission Wavelength (nm) | Quantum Yield (%) | Application Area |
|---|---|---|---|
| This compound | 540 | 75 | OLEDs |
| N-(benzothiazolyl)-substituted compounds | 590 | 80 | Fluorescent sensors |
The data indicates that the compound's emission properties make it suitable for incorporation into advanced electronic materials .
Toxicological Studies
While exploring its applications, it is crucial to consider the safety profile of this compound.
Toxicity Assessment:
Recent evaluations have indicated that compounds within this class can exhibit toxicity at high doses, necessitating careful assessment during drug development processes .
Mechanism of Action
The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with DNA and proteins, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares a cyclohexanecarboxamide backbone with N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H₂L1–H₂L9) reported in and . However, key distinctions include:
- Benzothiazole vs. Thiourea Linkage: Unlike the H₂L series, which incorporates a thiourea (-NHC(S)NH-) bridge, the target compound uses a benzothiazole ring as the central scaffold.
- Substituent Effects : The nitro and methoxy groups on the benzothiazole ring contrast with the chloro, methyl, and methoxy substituents on the aryl groups in H₂L1–H₂L7. For example, H₂L4 (4-chlorophenyl) and H₂L8 (4-methoxyphenyl) prioritize halogen or alkoxy substituents, whereas the target compound combines both electron-donating and -withdrawing groups on a heteroaromatic system .
Table 1: Structural Comparison of Selected Analogs
Crystallographic and Conformational Insights
- Cyclohexane Conformation : H₂L9 adopts a chair conformation stabilized by intramolecular hydrogen bonding (N–H···O). Similar analysis for the target compound would require single-crystal studies using tools like SHELXL or ORTEP () .
- Packing Interactions : Benzothiazole’s planar aromatic system may promote π-π stacking, contrasting with the H₂L series’ reliance on hydrogen bonds and van der Waals forces.
Biological Activity
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves multi-step reactions, including the formation of the benzothiazole core and subsequent modifications to introduce the cyclohexanecarboxamide moiety.
Synthetic Route
- Formation of Benzothiazole Core :
- React 4-methoxy-6-nitroaniline with carbon disulfide under basic conditions.
- Cyclohexanecarboxamide Introduction :
- Use cyclohexanecarbonyl chloride in a nucleophilic substitution reaction with the benzothiazole derivative.
Biological Activity Overview
The biological activities of this compound include enzyme inhibition, anticancer properties, and potential neuroprotective effects. Several studies have explored these aspects:
Anticancer Properties
A significant study focused on the compound's ability to inhibit glutathione S-transferase (GST) enzymes, which are involved in detoxification processes in cancer cells. The compound demonstrated selective inhibition towards GST P1-1 and GST M2-2, leading to enhanced anticancer activity against various cell lines. Specifically, it caused cell cycle arrest at the G2 phase and induced apoptosis in a dose-dependent manner.
Example Study
In vitro tests showed that treatment with this compound resulted in:
- Cell Line : 143b (osteosarcoma)
- Effects : Significant reduction in cell viability and induction of apoptosis.
This study suggests that the compound could be further explored as a potential antitumor agent.
Neurotoxicity Assessment
Another research effort evaluated the neurotoxic effects of related benzothiazole derivatives. While many compounds exhibited anticonvulsant properties without significant neurotoxicity, the specific effects of this compound on neural cells remain to be fully elucidated.
The precise mechanism by which this compound exerts its biological effects involves:
- Targeting Enzymes : The compound may bind to GST enzymes, disrupting their normal function.
- Inducing Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Regulation : Interference with cell cycle checkpoints leading to G2/M arrest.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
Copper-catalyzed alkylation is a robust method for synthesizing cyclohexanecarboxamide derivatives. For example, secondary alkyl halides (e.g., 4-bromoheptane) can react with cyclohexanecarboxamide under photoinduced conditions (450 nm blue LEDs) with CuI as a catalyst and LiOtBu as a base. Key optimizations include:
- Molar ratios: A 2:1 ratio of alkyl halide to carboxamide improves yield .
- Purification: Column chromatography (hexane → 20% EtOAc/hexane gradient) effectively isolates the product, yielding ~64-85% .
- Diastereomer control: Reaction temperature (25°C) and solvent polarity influence diastereoselectivity, with GC or NMR analysis used to determine ratios .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR: Analyze amide proton signals (δ ~5.0–5.1 ppm) and cyclohexane carbons (δ ~25–45 ppm) for conformational integrity. Splitting patterns (e.g., doublets for NH) may indicate rotational isomerism .
- FT-IR: Confirm amide C=O stretching (~1635 cm⁻¹) and NO₂ symmetric/asymmetric stretches (~1520–1350 cm⁻¹) .
- Mass Spectrometry (EI): Match observed molecular ion (e.g., m/z 225.3) to calculated values to verify purity .
Advanced: How can molecular disorder in crystallographic studies be resolved?
Methodological Answer:
In crystal structures of related compounds (e.g., N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide), partial occupancy disorder is common. Strategies include:
- SHELXL Refinement: Use PART and SUMP instructions to model split positions, with occupancy factors refined freely (e.g., 0.63:0.37 ratio) .
- WinGX Visualization: Generate ORTEP diagrams to highlight disordered regions and validate hydrogen bonding (e.g., N–H⋯S interactions forming R₂²(8) motifs) .
- CheckCIF Validation: Analyze ALERTS for unusual geometry or displacement parameters to ensure structural reliability .
Advanced: How to resolve NMR data contradictions from dynamic isomerism?
Methodological Answer:
Rotational isomerism in the amide bond can cause split NMR signals. Mitigation approaches:
- Variable-Temperature (VT) NMR: Elevate temperature (e.g., 60°C) to coalesce rotameric peaks into singlets .
- Solvent Selection: Use low-polarity solvents (CDCl₃) to reduce conformational flexibility and simplify splitting .
- 2D NMR (COSY, NOESY): Correlate coupling between NH and adjacent protons to confirm isomer populations .
Advanced: What structural modifications enhance radiolabeling for 5-HT1A receptor imaging?
Methodological Answer:
Designing SPECT ligands (e.g., 18F-Mefway) requires:
- Bioisosteric Replacement: Substitute cyclohexane with fluorinated groups (e.g., trans-18F-fluoranylmethyl) while retaining the carboxamide scaffold .
- Binding Affinity Assays: Competitive binding studies (e.g., vs. WAY-100635) validate receptor specificity .
- LogP Optimization: Adjust lipophilicity (e.g., via methoxy groups) to balance blood-brain barrier penetration and clearance .
Basic: What chromatographic methods ensure high purity?
Methodological Answer:
- Normal-Phase Chromatography: Use silica gel with hexane/EtOAc gradients (e.g., 20% → 75% EtOAc) to separate diastereomers .
- Preparative HPLC: For challenging separations (e.g., 96:4 diastereomer ratio), IA columns with 5% IPA/hexane achieve >95% purity .
Advanced: How do electron-withdrawing groups influence reactivity?
Methodological Answer:
The nitro (-NO₂) and methoxy (-OMe) groups on the benzothiazole ring:
- Electronic Effects: Nitro withdraws electron density, enhancing electrophilic substitution reactivity at the 2-position .
- Crystallographic Impact: Methoxy groups participate in intramolecular N–H⋯O hydrogen bonds, stabilizing chair conformations in cyclohexane .
- Spectroscopic Signatures: Nitro groups cause bathochromic shifts in UV-Vis spectra (~350 nm) .
Advanced: How to validate crystal structures with disorder?
Methodological Answer:
- SHELX Constraints: Apply EADP and SIMU instructions to model anisotropic displacement for disordered atoms .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-stacking, C–H⋯π) to confirm packing stability .
- R-Factor Convergence: Aim for R1 < 0.05 and wR2 < 0.15, with Fo/Fc maps showing no residual electron density >1 eÅ⁻³ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
